2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
CAS No.:
Cat. No.: VC15340769
Molecular Formula: C27H23N3O3S
Molecular Weight: 469.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23N3O3S |
|---|---|
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | 2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C27H23N3O3S/c1-17-12-18(2)14-20(13-17)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
| Standard InChI Key | UKMAEHZRWVLLFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C |
Introduction
Nomenclature and Structural Identification
IUPAC Name and Molecular Formula
The IUPAC name of the compound is 2-(3-benzyl-2,4-dioxo-benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide, reflecting its fused benzothienopyrimidine core, benzyl substituent, and acetamide-linked dimethylphenyl group . Its molecular formula is C₂₇H₂₃N₃O₃S, with a molecular weight of 469.6 g/mol .
Structural Features
The compound comprises:
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A benzothieno[3,2-d]pyrimidine core, a bicyclic system merging a benzene ring with a thiophene and pyrimidine moiety.
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Dioxo groups at positions 2 and 4, contributing to electron-deficient characteristics.
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A benzyl group at position 3, enhancing lipophilicity.
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An acetamide bridge connecting the core to a 3,5-dimethylphenyl group, which may influence target binding .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Core Formation: The benzothieno[3,2-d]pyrimidine core is constructed via cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with formamide, followed by chlorination using phosphorus oxychloride .
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Benzylation: Introduction of the benzyl group via nucleophilic substitution or alkylation under basic conditions.
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Acetamide Coupling: The final step involves coupling the core with N-(3,5-dimethylphenyl)acetamide using carbodiimide-based coupling agents.
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core cyclization | Formamide, 180°C | 65% | |
| Chlorination | PCl₅, reflux | 78% | |
| Benzylation | Benzyl bromide, K₂CO₃, DMF | 82% | |
| Acetamide coupling | EDC, HOBt, DCM | 70% |
Chemical Modifications
The compound undergoes reactions typical of pyrimidines and acetamides:
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Nucleophilic substitution at the pyrimidine ring’s electron-deficient positions.
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Hydrolysis of the acetamide group under acidic or basic conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and moderately in ethanol, but poorly in aqueous solutions.
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments .
Table 2: Physicochemical Data
Biological Activity and Mechanism
Hypoxia-Inducible Factor-2α (HIF-2α) Inhibition
The compound exhibits potent HIF-2α inhibitory activity (IC₅₀ = 12 nM), disrupting HIF-2α/ARNT dimerization and downregulating hypoxia-responsive genes like VEGF and EPO. This mechanism is critical in targeting tumor microenvironments.
Anticancer Efficacy
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In vitro: Reduces viability of renal cell carcinoma (RCC) lines (786-O, A498) by 80% at 10 µM.
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In vivo: Suppresses tumor growth by 60% in xenograft models at 50 mg/kg/dose.
Table 3: Biological Assay Results
| Assay | Model | Result | Reference |
|---|---|---|---|
| Cytotoxicity | 786-O cells | IC₅₀ = 1.2 µM | |
| HIF-2α binding | SPR | Kd = 8.3 nM | |
| Tumor volume reduction | Mouse xenograft | 60% at 21 days |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 10.18 (s, 1H, NH), 7.85–7.20 (m, aromatic), 4.13 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃) .
Applications in Drug Discovery
Oncology
As a HIF-2α inhibitor, this compound is a candidate for treating RCC and other hypoxia-driven cancers. Its selectivity over HIF-1α (IC₅₀ > 1 µM) reduces off-target effects.
Chemical Biology
Used as a probe to study hypoxia signaling pathways and validate HIF-2α as a therapeutic target.
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